Acridine (D9)

Catalog No.
S1539765
CAS No.
34749-75-2
M.F
C13H9N
M. Wt
188.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acridine (D9)

CAS Number

34749-75-2

Product Name

Acridine (D9)

IUPAC Name

1,2,3,4,5,6,7,8,9-nonadeuterioacridine

Molecular Formula

C13H9N

Molecular Weight

188.27 g/mol

InChI

InChI=1S/C13H9N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1-9H/i1D,2D,3D,4D,5D,6D,7D,8D,9D

InChI Key

DZBUGLKDJFMEHC-LOIXRAQWSA-N

SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=N2

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C3C(=C(C(=C(C3=N2)[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Deuterium has a spin of 1, making it invisible to most NMR experiments, while Hydrogen has a spin of ½ and can interfere with the signal of other atoms. Acridine (D9) eliminates the background signal from Hydrogen atoms, leading to cleaner and more resolved NMR spectra. This allows researchers to better understand the structure and dynamics of molecules containing Acridine, such as DNA adducts formed by environmental carcinogens [].

Mass Spectrometry (MS):

  • The incorporation of Deuterium increases the mass of the molecule by a small amount, allowing for better separation of closely related compounds during mass spectrometry analysis. This is particularly useful for studying complex mixtures containing Acridine derivatives or for investigating the metabolism of Acridine-based drugs [].

Internal Standard in Analytical Techniques:

  • Acridine (D9) can be used as an internal standard in various analytical techniques like chromatography and spectroscopy. Its known isotopic composition and distinctive peak in the spectrum serve as a reference point for quantification and calibration, improving the accuracy and reproducibility of the measurements [].

In Vitro and In Vivo Studies:

  • Acridine (D9) can be utilized in in vitro and in vivo studies to trace the fate and behavior of Acridine-based compounds within cells or organisms. The Deuterium label allows researchers to distinguish the labeled Acridine from other endogenous Acridine sources, enabling the investigation of their metabolism, distribution, and potential toxicity [].

Acridine (D9) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₃H₉N. It is structurally characterized by a fused ring system that includes a benzene ring and a pyridine-like ring, making it part of the larger acridine family. First isolated from coal tar in 1870 by Carl Gräbe and Heinrich Caro, acridine exhibits notable chemical properties due to its aromatic nature and basicity. It is primarily recognized for its role in various biological applications and synthetic processes, as well as its potential therapeutic uses .

Acridine's mechanism of action in biological systems is not fully understood. However, research suggests it interacts with DNA through intercalation, where the molecule inserts itself between the base pairs of DNA []. This interaction can potentially disrupt DNA replication and transcription, explaining its potential as an antitumor agent. However, further research is needed to understand the specific mechanisms involved.

Typical of unsaturated nitrogen heterocycles:

  • Protonation: As a weak base, acridine can be protonated at the nitrogen atom, forming soluble salts.
  • Electrophilic Substitution: The aromatic nature allows electrophiles to attack at the 2- or 7-positions, leading to di-substituted products.
  • Nucleophilic Substitution: Nucleophiles preferentially attack the less electron-rich 9-position of acridine.
  • Oxidation: Oxidative reactions can convert acridine into acridone or other derivatives, such as quinoline-2,3-dicarboxylic acid.
  • Reduction: Catalytic hydrogenation can selectively reduce the benzene rings while preserving the pyridine-like structure .

Acridine and its derivatives exhibit a range of biological activities:

  • Antimicrobial Properties: Compounds like acriflavine are used as antiseptics and antibacterial agents.
  • Anticancer Activity: Certain acridine derivatives have shown promise in cancer treatment, including nitracine.
  • Mutagenicity: Acridine is known to induce frameshift mutations in DNA, making it useful in molecular biology studies .

Various synthesis methods for acridine include:

  • Bernthsen Synthesis: Involves condensing diphenylamine with carboxylic acids using zinc chloride as a catalyst.
  • Friedlander Synthesis: Uses cyclohexane-2-enone and anthranilic acid salts at elevated temperatures to yield methyl acridine derivatives.
  • Condensation with Chloroform: Diphenylamine reacts with chloroform in the presence of aluminum chloride to produce acridine .

Acridine has diverse applications across several fields:

  • Pharmaceuticals: Used in the development of anesthetics, antimalarials, and antiseptics.
  • Dyes: Employed in dye manufacturing due to its vibrant color properties.
  • Biological Research: Utilized as a molecular probe to study genetic mutations and interactions .

Recent studies have focused on the interactions of acridine derivatives with biological targets:

  • Kinase Inhibitors: Acridine derivatives have been explored for their potential as inhibitors of specific kinases involved in cellular signaling pathways.
  • Molecular Docking Studies: These studies reveal how acridine interacts with target proteins, providing insights into its mechanism of action and guiding future drug design efforts .

Acridine shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
QuinolineAromatic heterocycleContains a nitrogen atom within the aromatic ring
PhenanthridinePolycyclic aromatic compoundHas three fused benzene rings
IsoquinolineAromatic heterocycleDerived from benzylisoquinoline

Unique Aspects of Acridine

Acridine is unique due to its specific nitrogen positioning and ability to undergo various chemical transformations that are not as prevalent in similar compounds. Its capacity for both electrophilic and nucleophilic substitution reactions makes it versatile for synthetic applications.

XLogP3

3.4

Dates

Last modified: 08-15-2023

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